4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative known for its unique structural properties. This compound is characterized by a bicyclo[3.1.0]hexane core, which imparts significant rigidity and conformational constraints, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented, but the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or alcohols.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the bicyclo[3.1.0]hexane core, which can be further functionalized for specific applications.
Scientific Research Applications
(1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its role as a metabotropic glutamate receptor antagonist, showing antidepressant-like activity
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound acts as a metabotropic glutamate receptor antagonist. It binds to the amino terminal domain of the human metabotropic 2 glutamate receptor, inhibiting its activity. This interaction is crucial for its antidepressant-like effects, as demonstrated in various in vivo studies .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Bicyclo[2.1.1]hexane derivatives
- Bicyclo[3.2.1]octane systems
Uniqueness
What sets (1S,2R,4S,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid apart is its specific configuration and the presence of an amino group, which significantly influences its chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
4-aminobicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-2-5(7(9)10)3-1-4(3)6/h3-6H,1-2,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRBJUYWYRBRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(CC2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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